molecular formula C15H12F3N3O3 B6028197 ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate

ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate

Cat. No. B6028197
M. Wt: 339.27 g/mol
InChI Key: NJSGUQXJEIBQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate, also known as TFP or TFP ester, is a commonly used reagent in organic synthesis. It is a colorless liquid with a molecular weight of 347.3 g/mol. TFP ester is widely used in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

The mechanism of action of ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate ester is not well understood. However, it is believed to act as an acylating agent, reacting with nucleophiles such as amines, alcohols, and thiols. This reaction can be used to modify proteins and other biomolecules, allowing researchers to study their function and interactions.
Biochemical and Physiological Effects:
This compound ester has been shown to have a wide range of biochemical and physiological effects. It has been used to modify proteins, peptides, and other biomolecules, altering their activity and function. This compound ester has also been shown to have antiviral, anti-inflammatory, and anticancer properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate ester is its versatility as a reagent. It can be used to modify a wide range of biomolecules, making it a valuable tool in many areas of research. This compound ester is also commercially available and relatively inexpensive. One limitation of this compound ester is its potential toxicity. It should be handled with care and disposed of properly.

Future Directions

There are many potential future directions for the use of ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate ester in scientific research. One area of interest is the development of new drugs and therapies based on this compound ester and its derivatives. This compound ester could also be used to study the function and interactions of proteins and other biomolecules, leading to a better understanding of biological systems. Finally, this compound ester could be used in the development of new materials and technologies, such as biosensors and drug delivery systems.

Synthesis Methods

The synthesis of ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate ester is a multistep process that involves the reaction of 3-(trifluoromethyl)aniline with ethyl pyruvate in the presence of a catalyst. The resulting intermediate is then reacted with pyrazine-2-carboxylic acid to form the final product, this compound ester. The synthesis of this compound ester is a well-established process and is commercially available from various chemical suppliers.

Scientific Research Applications

Ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate ester is used extensively in scientific research as a reagent for the synthesis of various compounds. It is particularly useful in the development of new drugs and in the study of biological systems. This compound ester is used as a building block in the synthesis of a wide range of compounds, including kinase inhibitors, protease inhibitors, and other bioactive molecules.

properties

IUPAC Name

ethyl 3-[[3-(trifluoromethyl)phenyl]carbamoyl]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3/c1-2-24-14(23)12-11(19-6-7-20-12)13(22)21-10-5-3-4-9(8-10)15(16,17)18/h3-8H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSGUQXJEIBQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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